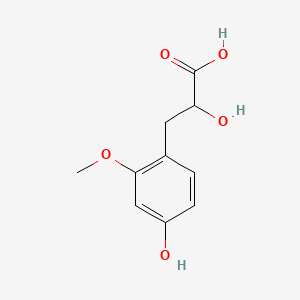
2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is naturally found in various fermented foods and can also be derived from the microbial transformation of dietary polyphenols . It is known for its antioxidant properties and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The process begins with benzyl alcohol.
Substitution Reaction: Benzyl alcohol reacts with bromoacetone to introduce a propanone group.
Formation of Tosylate Ester: The resulting product reacts with p-toluenesulfonic acid to form the corresponding tosylate ester.
Ketone Formation: The tosylate ester undergoes a ketone formation reaction with ethylene glycol.
Final Product: The ethylene glycol ester reacts under basic conditions with an amino acid-containing reactant, followed by hydrolysis to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted phenolic compounds.
Scientific Research Applications
2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various phenolic compounds.
Medicine: Its antioxidant properties make it a candidate for research in anti-aging and anti-inflammatory treatments.
Industry: It is used in the production of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Muscle Function: It enhances muscle strength by increasing the expression of Myf5, a gene involved in muscle development.
Metabolism: It improves hepatic glucose and lipid metabolism and inhibits muscular lipid metabolism and protein catabolism.
Comparison with Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
3-Hydroxy-4-methoxyphenylacetic acid: Another phenolic compound with antioxidant activity.
Uniqueness: 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid is unique due to its dual hydroxyl and methoxy functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H12O5 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O5/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14) |
InChI Key |
JFAIARJXSUNWQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
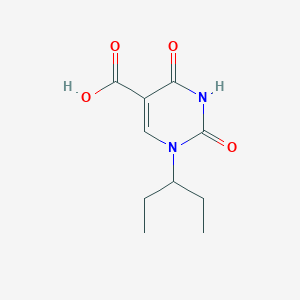
![N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamidehydrochloride](/img/structure/B15311808.png)
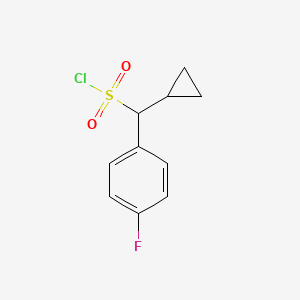
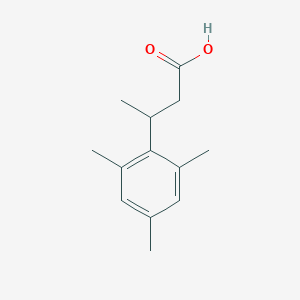

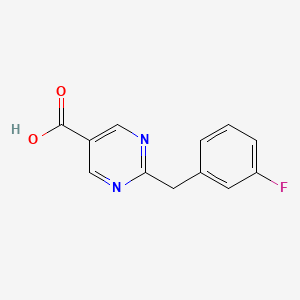
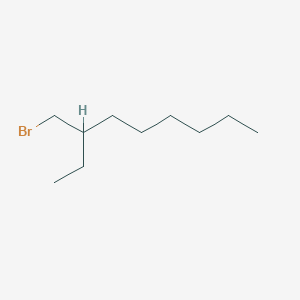
![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15311844.png)
![[2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride](/img/structure/B15311848.png)

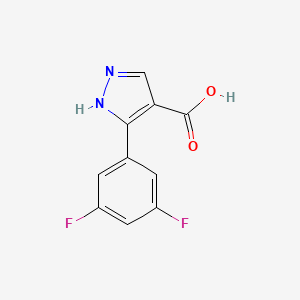

![2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B15311883.png)
